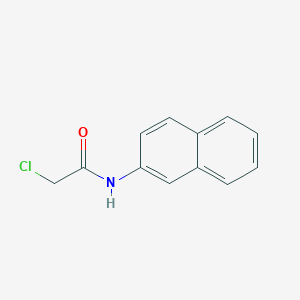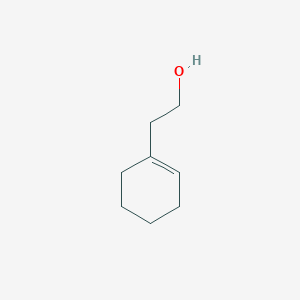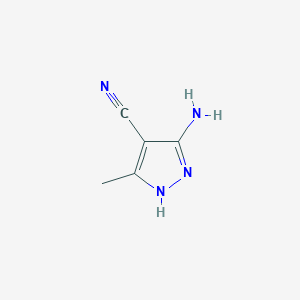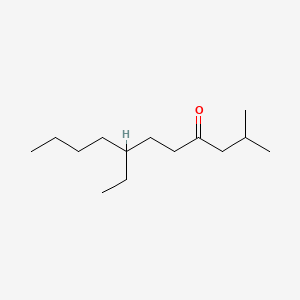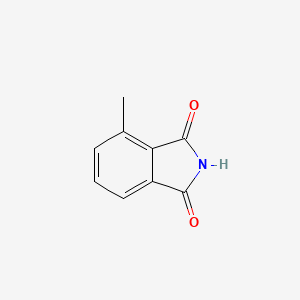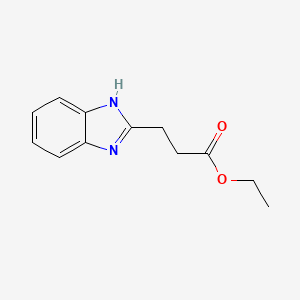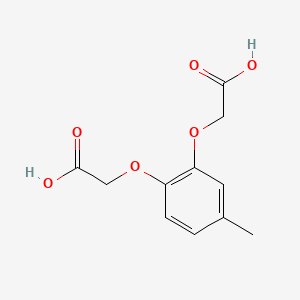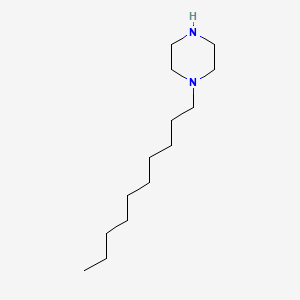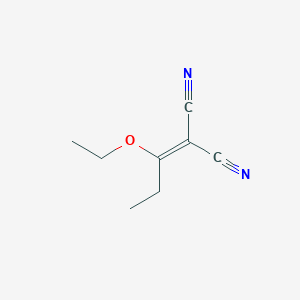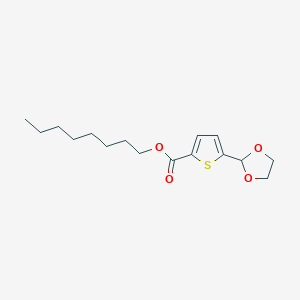
Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring substituted with an octyl ester and a 1,3-dioxolane ring, making it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by reacting a carbonyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then subjected to azeotropic distillation to remove water and drive the reaction to completion.
Synthesis of the thiophene carboxylate: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction. This involves the reaction of thiophene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylate group with octanol. This is typically carried out using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the ester group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the octyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenemethanol.
Substitution: Corresponding amides or thioesters.
Applications De Recherche Scientifique
Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl 5-(1,3-dioxolan-2-yl)-2-furancarboxylate: Similar structure but with a furan ring instead of thiophene.
Octyl 5-(1,3-dioxolan-2-yl)-2-pyridinecarboxylate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate stands out due to the presence of the thiophene ring, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Propriétés
IUPAC Name |
octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4S/c1-2-3-4-5-6-7-10-18-15(17)13-8-9-14(21-13)16-19-11-12-20-16/h8-9,16H,2-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYPJYPTZPMIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641888 |
Source


|
| Record name | Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-26-4 |
Source


|
| Record name | Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
